molecular formula C11H13ClO B107604 2-tert-Butylbenzoyl chloride CAS No. 16372-51-3

2-tert-Butylbenzoyl chloride

Cat. No. B107604
CAS RN: 16372-51-3
M. Wt: 196.67 g/mol
InChI Key: ZQOZLLNCVHPQMV-UHFFFAOYSA-N
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Description

2-tert-Butylbenzoyl chloride is a chemical compound that is used as an intermediate in organic synthesis. While the provided papers do not directly discuss 2-tert-Butylbenzoyl chloride, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and reactivity of 2-tert-Butylbenzoyl chloride.

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions, as seen in the synthesis of 2-aminobenzophenones, where anilines are acylated with α-oxocarboxylic acids assisted by tert-butyl nitrite . This suggests that similar methods could potentially be applied to the synthesis of 2-tert-Butylbenzoyl chloride, with appropriate reagents and catalysts. Additionally, the reduction of 2,4,6-tri-tert-butylbenzoyl chloride with magnesium-magnesium iodide under specific conditions has been studied, leading to the formation of unexpected products and providing insights into the reactivity of tert-butylbenzoyl chlorides .

Molecular Structure Analysis

Although the papers do not directly analyze the molecular structure of 2-tert-Butylbenzoyl chloride, they do discuss the characterization of similar compounds. For instance, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized using techniques such as FT-NMR, FT-IR, and single crystal X-ray diffraction . These techniques are crucial for determining the molecular structure and could be applied to 2-tert-Butylbenzoyl chloride to gain a detailed understanding of its molecular geometry and electronic structure.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving tert-butyl groups and related structures. For example, the use of tert-butyl nitrite in the synthesis of 2-aminobenzophenones indicates that tert-butyl groups can play a role in directing regioselective acylation . The reactivity of tert-butyl aroylperbenzoates under laser flash photolysis has also been studied, revealing the kinetics of the singlet and triplet states and the behavior of aroylphenyl radicals . These findings can shed light on the types of reactions that 2-tert-Butylbenzoyl chloride might undergo, such as radical formation and subsequent reactions with various quenchers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-tert-Butylbenzoyl chloride can be inferred from the properties of similar compounds. For instance, the crystallographic studies of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate provide information on the crystalline structure and thermal stability of tert-butyl-containing compounds . These properties are important for understanding the behavior of 2-tert-Butylbenzoyl chloride under different conditions, including its potential applications in material science and pharmaceutical chemistry.

Scientific Research Applications

Synthesis and Catalysis

  • Unexpected Product Formation in Coupling Reactions : Frey and Rappoport (1997) discovered an unexpected product, 2,2',4,4',6-penta-tert-butylbenzil, during the attempted coupling of tri-tert-butylbenzoyl chloride with magnesium-magnesium iodide. This highlights the chemical's role in complex organic synthesis processes (Frey & Rappoport, 1997).
  • Formation of Ruthenium(II) Carbonyl Chloride Complexes : Cheng et al. (2009) synthesized ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, including a derivative of 3-tert-butyl-1-(2-pyridyl)imidazol-2-ylidene. These complexes were studied for their catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Synthesis of Analgesic and Anti-inflammatory Compounds

  • Synthesis of N-(4t-Butylbenzoyl)-p-Aminophenol : Siddiq et al. (2022) reported on the synthesis of N-(4t-Butylbenzoyl)-p-Aminophenol, a compound synthesized from p-aminophenol and 4t-Butylbenzoyl chloride. This compound is beneficial as an anti-inflammatory analgesic (Siddiq et al., 2022).

Pharmaceutical Research

  • Characterization of Antibacterial Properties : Siddiq et al. (2022) also characterized 4-tert-butylbenzoyl amoxicillin synthesized by reacting amoxicillin with 4-tert-butylbenzoyl chloride. The study indicated its antimicrobial properties but categorized it as a less-effective antibiotic agent (Siddiq et al., 2022).

Chemical Synthesis and Optimization

  • Optimization of Chemical Processes : Wang Da-wei (2003) prepared tert-butylbenzyl chloride from tert-butylbenzene, providing insight into optimizing chemical synthesis processes involving similar compounds (Wang Da-wei, 2003).

Environmental and Health Studies

  • Study on Fragrance Metabolites in Humans : Murawski et al. (2020) conducted a study on the metabolites of the fragrance 2-(4-tert-butylbenzyl)propionaldehyde in urine samples of children and adolescents in Germany. This study contributes to understanding human exposure to compounds related to 2-tert-butylbenzoyl chloride (Murawski et al., 2020).

Sensor Technology

  • Development of Polyvinyl Chloride-based Sensors : Gupta et al. (1999) explored polyvinyl chloride (PVC) based membranes as sensors for Ba2+ and Sr2+, using compounds including 4-tert-butylcalix[8]arene. This research expands the application of 2-tert-butylbenzoyl chloride derivatives in sensor technology (Gupta et al., 1999).

Future Directions

While specific future directions for “2-tert-Butylbenzoyl chloride” were not found, it’s worth noting that the transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .

properties

IUPAC Name

2-tert-butylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOZLLNCVHPQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548910
Record name 2-tert-Butylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butylbenzoyl chloride

CAS RN

16372-51-3
Record name 2-tert-Butylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butylbenzoyl chloride
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